COX-1/2 Inhibitory Activity of Cyclohex-3-en-1-yl(morpholino)methanone versus Indomethacin
In a rat polymorphonuclear leukocyte (PMN) assay, cyclohex-3-en-1-yl(morpholino)methanone inhibited COX-1/2 with an IC₅₀ of 6300 nM [1]. By comparison, the reference non-selective COX inhibitor indomethacin exhibits IC₅₀ values of approximately 10–100 nM against COX-1 and COX-2 in analogous cell-based systems [2]. This places the target compound approximately 63- to 630-fold lower in potency. For procurement purposes, this moderate activity is meaningful when a weak COX ligand is required—e.g., as a tool to probe partial COX modulation or to serve as a non-cytotoxic COX-active fragment for further optimization. Potent inhibitors such as indomethacin or celecoxib (COX-2 IC₅₀ ≈ 40 nM) fully ablate prostaglandin synthesis, confounding pathway dissection [2].
| Evidence Dimension | COX-1/2 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 6300 nM (rat PMN COX-1/2) |
| Comparator Or Baseline | Indomethacin IC₅₀ ≈ 10–100 nM; Celecoxib COX-2 IC₅₀ ≈ 40 nM |
| Quantified Difference | 63- to 630-fold less potent than indomethacin; ~158-fold less potent than celecoxib at COX-2 |
| Conditions | Rat polymorphonuclear leukocyte COX assay (target); cell-based COX assays (comparators) |
Why This Matters
The weak COX inhibition profile makes this compound a preferred starting point for developing partial COX modulators or for use as a non-ablative pharmacological probe in inflammatory pathway research.
- [1] BindingDB. Ki Summary for ChEMBL_158286 (CHEMBL764936): IC₅₀ = 6300 nM against Prostaglandin G/H synthase 1/2 (rat PMN). J. Med. Chem. 1992, 35, 2501-2524. View Source
- [2] Penning, T.D.; Talley, J.J.; Bertenshaw, S.R.; et al. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). J. Med. Chem. 1997, 40, 1347-1365. (Indomethacin and celecoxib IC₅₀ benchmarks). View Source
